Dopexamine-d3Hydrochloride Dopexamine-d3Hydrochloride
Brand Name: Vulcanchem
CAS No.: 775542-05-7
VCID: VC21175489
InChI: InChI=1S/C22H32N2O2/c25-21-11-10-20(18-22(21)26)13-17-24-15-7-2-1-6-14-23-16-12-19-8-4-3-5-9-19/h3-5,8-11,18,23-26H,1-2,6-7,12-17H2/i10D,11D,18D
SMILES: C1=CC=C(C=C1)CCNCCCCCCNCCC2=CC(=C(C=C2)O)O
Molecular Formula: C22H32N2O2
Molecular Weight: 359.5 g/mol

Dopexamine-d3Hydrochloride

CAS No.: 775542-05-7

Cat. No.: VC21175489

Molecular Formula: C22H32N2O2

Molecular Weight: 359.5 g/mol

* For research use only. Not for human or veterinary use.

Dopexamine-d3Hydrochloride - 775542-05-7

Specification

CAS No. 775542-05-7
Molecular Formula C22H32N2O2
Molecular Weight 359.5 g/mol
IUPAC Name 3,4,6-trideuterio-5-[2-[6-(2-phenylethylamino)hexylamino]ethyl]benzene-1,2-diol
Standard InChI InChI=1S/C22H32N2O2/c25-21-11-10-20(18-22(21)26)13-17-24-15-7-2-1-6-14-23-16-12-19-8-4-3-5-9-19/h3-5,8-11,18,23-26H,1-2,6-7,12-17H2/i10D,11D,18D
Standard InChI Key RYBJORHCUPVNMB-CHYKZQLPSA-N
Isomeric SMILES [2H]C1=C(C(=C(C(=C1CCNCCCCCCNCCC2=CC=CC=C2)[2H])O)O)[2H]
SMILES C1=CC=C(C=C1)CCNCCCCCCNCCC2=CC(=C(C=C2)O)O
Canonical SMILES C1=CC=C(C=C1)CCNCCCCCCNCCC2=CC(=C(C=C2)O)O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator